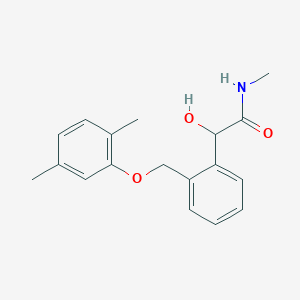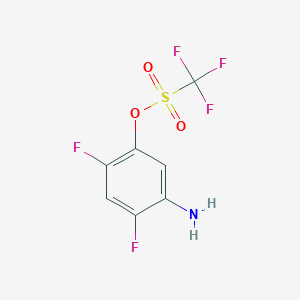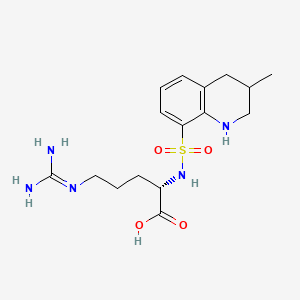
Mandestrobin 2-Demethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mandestrobin 2-Demethyl is a derivative of Mandestrobin, a novel fungicide developed by Sumitomo Chemical Co., Ltd. Mandestrobin is known for its methoxyacetamide structure and broad antifungal activity spectrum . This compound retains many of these properties, making it a valuable compound in agricultural and scientific research.
Méthodes De Préparation
The synthesis of Mandestrobin 2-Demethyl involves several key steps. The primary synthetic route starts with an aryl halide and involves one-carbon-increasing reactions of carboxylic acid or an aldehyde . The reaction conditions typically require specific catalysts and solvents to ensure high yields and purity. Industrial production methods for Mandestrobin and its derivatives, including this compound, have been optimized to achieve high efficiency and scalability .
Analyse Des Réactions Chimiques
Mandestrobin 2-Demethyl undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Applications De Recherche Scientifique
Mandestrobin 2-Demethyl has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of new fungicides.
Biology: The compound is studied for its effects on plant pathogens and its potential to enhance crop yields.
Medicine: Research is ongoing to explore its potential antifungal properties in medical applications.
Mécanisme D'action
Mandestrobin 2-Demethyl exerts its effects by inhibiting the cytochrome bc1 complex (Complex III) on the mitochondrial respiratory chain of fungi . This inhibition disrupts the energy production process in fungal cells, leading to their death. The molecular targets and pathways involved include the quinone outside (QO) site on the respiratory chain .
Comparaison Avec Des Composés Similaires
Mandestrobin 2-Demethyl is part of the strobilurin group of fungicides, which are known for their broad-spectrum antifungal activity. Similar compounds include:
Azoxystrobin: Another strobilurin fungicide with a similar mode of action.
Pyraclostrobin: Known for its additional physiological effects on treated plants.
Trifloxystrobin: Used widely in agriculture for its effectiveness against a variety of fungal pathogens. This compound is unique due to its specific methoxyacetamide structure, which provides distinct advantages in terms of efficacy and safety.
Propriétés
Formule moléculaire |
C18H21NO3 |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-hydroxy-N-methylacetamide |
InChI |
InChI=1S/C18H21NO3/c1-12-8-9-13(2)16(10-12)22-11-14-6-4-5-7-15(14)17(20)18(21)19-3/h4-10,17,20H,11H2,1-3H3,(H,19,21) |
Clé InChI |
OYKCFMMPPNZXFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(C(=O)NC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide](/img/structure/B15293596.png)
![[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate](/img/structure/B15293603.png)




![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)
![2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid](/img/structure/B15293657.png)





![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)
